N'-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide
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Overview
Description
N’-[(1Z)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANEHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a tetrahydrocarbazolyl moiety connected through a propanehydrazide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANEHYDRAZIDE typically involves the condensation of 3,4-dimethoxyphenylacetaldehyde with 3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment and reagents to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(1Z)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANEHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]-3-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)PROPANOHYDRAZIDE
- (1Z)-1-(3,4-Dimethoxyphenyl)-N-hydroxyethanimine
Uniqueness
N’-[(1Z)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANEHYDRAZIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethoxyphenyl group and a tetrahydrocarbazolyl moiety makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H29N3O3 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C25H29N3O3/c1-17(18-12-13-23(30-2)24(16-18)31-3)26-27-25(29)14-15-28-21-10-6-4-8-19(21)20-9-5-7-11-22(20)28/h4,6,8,10,12-13,16H,5,7,9,11,14-15H2,1-3H3,(H,27,29)/b26-17- |
InChI Key |
GTGSLBYYUGRVNP-ONUIUJJFSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)/C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CC(=NNC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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